EPZ015866

Catalog No.
S529482
CAS No.
M.F
C22H28N4O2
M. Wt
380.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
EPZ015866

Product Name

EPZ015866

IUPAC Name

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1

InChI Key

TWKYXZSXXXKKJU-FQEVSTJZSA-N

SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK591; GSK-591; GSK 591; EPZ015866; EPZ-015866; EPZ 015866; GSK 3203591; GSK-3203591; GSK3203591.

Canonical SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O

Isomeric SMILES

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O

Description

The exact mass of the compound 2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide is 380.2212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search for GSK-591 on PubChem, a public database of chemical information, yields no associated research publications [].
  • Future Research: Based on the structural features, future research could explore GSK-591's potential for:
    • Modulating enzymes or proteins involved in specific biological processes.
    • Acting as a ligand for receptors containing pyridine or carboxamide binding sites.
    • Investigating its effects on specific diseases or conditions where 3,4-dihydroisoquinoline derivatives have shown promise.

EPZ015866, also known as GSK591, is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has garnered significant attention due to its role in epigenetic regulation and potential therapeutic applications in various cancers. PRMT5 is involved in the methylation of arginine residues on histones and non-histone proteins, influencing gene expression and cellular processes.

Chemical Structure

EPZ015866 has a molecular formula of C22H28N4O2 and a molecular weight of approximately 366.49 g/mol. Its structure features a triazolobenzodiazepine core, which is crucial for its biological activity.

  • Studies suggest this compound may inhibit NF-κB nuclear translocation, a key step in the RANKL pathway that stimulates osteoclast differentiation (bone-resorbing cells) []. This indicates potential for treating bone loss diseases. Further research is needed to fully understand the mechanism [].
  • No information on the safety profile or potential hazards associated with this compound is currently available.

EPZ015866 primarily functions by binding to the substrate-binding pocket of PRMT5, inhibiting its methyltransferase activity. This inhibition leads to decreased levels of symmetric dimethylarginine on histones, thereby affecting chromatin structure and gene expression. The compound has been shown to maintain its activity across various pH levels, indicating stability under physiological conditions .

EPZ015866 exhibits potent biological activity, with an IC50 value of approximately 4 nM against PRMT5 . Its inhibition of PRMT5 has been linked to the suppression of tumorigenesis in several cancer types, including mantle cell lymphoma and bladder cancer. The compound also alters the expression of genes involved in cell proliferation and survival pathways, making it a candidate for further therapeutic exploration .

The synthesis of EPZ015866 involves several key steps:

  • Formation of the Triazolobenzodiazepine Core: The initial step typically involves the condensation of appropriate aromatic amines with carbonyl compounds to form the benzodiazepine structure.
  • Introduction of Methyl Groups: Methylation reactions are performed to introduce the necessary methyl groups at specific positions on the benzodiazepine ring.
  • Final Modifications: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

These synthetic routes have been optimized for efficiency and reproducibility in laboratory settings .

EPZ015866 has several potential applications:

  • Cancer Therapy: Due to its ability to inhibit PRMT5, EPZ015866 is being investigated as a treatment for hematologic malignancies.
  • Research Tool: It serves as a valuable chemical probe for studying the role of arginine methylation in various biological processes and diseases.
  • Epigenetic Studies: The compound aids in elucidating the mechanisms by which PRMT5 influences gene expression and chromatin dynamics .

Studies have demonstrated that EPZ015866 interacts specifically with PRMT5, inhibiting its enzymatic activity without significantly affecting other related proteins. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Furthermore, interaction studies using techniques like co-immunoprecipitation have shown that EPZ015866 can alter the localization and function of PRMT5 within cells, impacting downstream signaling pathways associated with cancer progression .

EPZ015866 shares structural similarities with several other compounds that target PRMTs or exhibit methyltransferase inhibition. Below is a comparison highlighting its uniqueness:

Compound NameTargetIC50 (nM)Key Features
EPZ015866PRMT54Highly selective; potent inhibitor of arginine methylation
EPZ015666PRMT512Analogous structure; less potent than EPZ015866
GSK3326595PRMT520Selective but with broader off-target effects
LY-283PRMT615Targets a different enzyme but similar mechanism

Uniqueness

EPZ015866 stands out due to its exceptional potency and selectivity for PRMT5 over other arginine methyltransferases, making it a promising candidate for targeted cancer therapies. Its distinct structural features contribute to its unique binding interactions within the active site of PRMT5, leading to effective inhibition .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

380.22122615 g/mol

Monoisotopic Mass

380.22122615 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GSK591

Dates

Modify: 2023-08-15

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